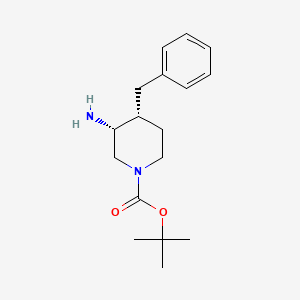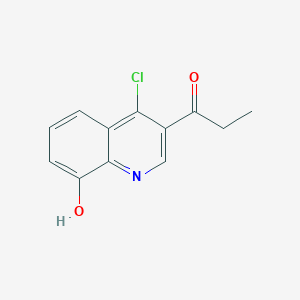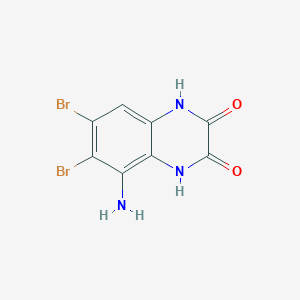![molecular formula C20H21NO5 B8398095 methyl 3-[1-methyl-2-oxo-pyrrolidin-3-yl]oxy-5-phenylmethoxy-benzoate](/img/structure/B8398095.png)
methyl 3-[1-methyl-2-oxo-pyrrolidin-3-yl]oxy-5-phenylmethoxy-benzoate
Overview
Description
Methyl 3-[1-methyl-2-oxo-pyrrolidin-3-yl]oxy-5-phenylmethoxy-benzoate is a complex organic compound that features a pyrrolidinone ring, a benzoate ester, and a phenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[1-methyl-2-oxo-pyrrolidin-3-yl]oxy-5-phenylmethoxy-benzoate typically involves multiple steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Esterification: The benzoic acid derivative is esterified with methanol in the presence of an acid catalyst such as sulfuric acid.
Etherification: The phenylmethoxy group is introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with an alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, converting it to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or sulfuric acid.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydroxyl groups replacing carbonyl groups.
Substitution: Substituted aromatic compounds with various functional groups attached to the benzene ring.
Scientific Research Applications
Methyl 3-[1-methyl-2-oxo-pyrrolidin-3-yl]oxy-5-phenylmethoxy-benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of methyl 3-[1-methyl-2-oxo-pyrrolidin-3-yl]oxy-5-phenylmethoxy-benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone ring and the ester group are key functional groups that facilitate binding to these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[1-methyl-2-oxo-pyrrolidin-3-yl]oxy-4-phenylmethoxy-benzoate
- Methyl 3-[1-methyl-2-oxo-pyrrolidin-3-yl]oxy-5-methoxy-benzoate
- Ethyl 3-[1-methyl-2-oxo-pyrrolidin-3-yl]oxy-5-phenylmethoxy-benzoate
Uniqueness
Methyl 3-[1-methyl-2-oxo-pyrrolidin-3-yl]oxy-5-phenylmethoxy-benzoate is unique due to the specific positioning of the phenylmethoxy group and the ester functionality, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C20H21NO5 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
methyl 3-(1-methyl-2-oxopyrrolidin-3-yl)oxy-5-phenylmethoxybenzoate |
InChI |
InChI=1S/C20H21NO5/c1-21-9-8-18(19(21)22)26-17-11-15(20(23)24-2)10-16(12-17)25-13-14-6-4-3-5-7-14/h3-7,10-12,18H,8-9,13H2,1-2H3 |
InChI Key |
VIRCJHXCIJZYFM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1=O)OC2=CC(=CC(=C2)OCC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl N-({2-[(4-chlorophenyl)carbonyl]hydrazinyl}carbonyl)glycinate](/img/structure/B8398048.png)



![(R)-2-[(5-bromo-2-chloropyrimidin-4-yl)amino]propanal](/img/structure/B8398075.png)


![5-Methylpyrazolo [1,5-a]pyrimidine-7-thiol](/img/structure/B8398104.png)
